4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-16-6-2-3-10(16)11(17)4-5-15-13(18)12-7-9(14)8-19-12/h2-3,6-8,11,17H,4-5H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPYTVJPPUGTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC(=CS2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine derivative. The pyrrole ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in a variety of substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene have been synthesized and tested for their ability to inhibit cancer cell proliferation. These studies suggest that the incorporation of bromine and pyrrole moieties enhances the anticancer activity by modulating biological pathways involved in cell growth and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiophene derivatives can exhibit potent antibacterial and antifungal activities. The presence of the bromine atom may contribute to the increased reactivity and binding affinity to microbial targets, making it a candidate for further development as an antimicrobial agent .
Organic Electronics
The electronic properties of this compound make it a suitable candidate for applications in organic electronics. Thiophene derivatives are widely used in organic semiconductors due to their ability to conduct electricity while maintaining flexibility. This compound could potentially be used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where efficient charge transport is crucial .
Synthetic Intermediates
This compound can serve as an important synthetic intermediate in the preparation of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions or coupling reactions, enabling the synthesis of diverse compounds with potential biological activities .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of thiophene-based compounds, including this compound, demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, showcasing the compound's potential as an anticancer agent .
Case Study 2: Synthesis and Characterization
In a synthetic study, researchers successfully synthesized several derivatives of thiophene-based carboxamides, including the target compound. The synthesis involved multi-step reactions including bromination and amidation processes, leading to high yields and purity. Characterization techniques such as NMR and mass spectrometry confirmed the structure and integrity of the synthesized compounds .
Mechanism of Action
The mechanism by which 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound 1 : 4-Bromo-N-[3-(1,3-dioxoisoindolin-2-yl)propyl]-N,N-dimethylbutan-1-aminium bromide ()
- Key Differences : Replaces the hydroxypropyl-pyrrole group with a phthalimide substituent and introduces a quaternary ammonium center.
- Synthesis : Achieved via alkylation of phthalimidopropylamine with 1,4-dibromobutane in acetonitrile (57% yield). The quaternary ammonium group may enhance solubility in polar solvents compared to the target compound’s hydroxypropyl-pyrrole chain .
Compound 2: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ()
- Key Differences : Substitutes thiophene with a pyrazole core and adds a sulfonamide-linked naphthalene group. The bromine is at the pyrazole 3-position instead of thiophene 4.
Compound 3 : 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()
- Key Differences : Replaces the thiophene with a cyclohexene ring and lacks the hydroxypropyl-pyrrole side chain.
- Purity : Elemental analysis (C, H, N) shows high agreement between calculated and experimental values (e.g., C: 55.73% calc. vs. 55.78% found), suggesting robust synthetic reproducibility .
Biological Activity
4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include bromination of thiophene derivatives and the introduction of hydroxypropyl and pyrrole groups. Common reagents include bromine and various catalysts to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds range from 7.01 µM to 14.31 µM, indicating promising anticancer activity .
The mechanism by which 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene exerts its biological effects involves interaction with specific molecular targets. The sulfonamide group can participate in hydrogen bonding with active sites on enzymes or receptors, while the bromine atom enhances binding affinity, potentially modulating various biological pathways .
Study on Antitumor Activity
A study conducted by Fan et al. evaluated a series of compounds similar to 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene for their cytotoxic effects against A549 cell lines. The results indicated that certain derivatives exhibited significant apoptotic activity, with IC50 values around 49.85 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 49.85 | Apoptosis |
| Compound B | MCF7 | 8.55 | Autophagy |
Study on Selective Receptor Agonism
Another relevant investigation focused on the selectivity of similar compounds for dopamine receptors, particularly D3 receptors. The optimized analogs demonstrated potent agonistic activity, promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptor subtypes .
Pharmacological Profiles
Research indicates that compounds related to 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene have a diverse pharmacological profile:
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Antitumor | A549 | 49.85 |
| Dopamine Agonism | D3 | Potent |
Structural Insights
Molecular modeling studies suggest that the structural features of 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene contribute significantly to its binding affinity and selectivity towards biological targets. The presence of the thiophene ring and bromine substituent plays a crucial role in enhancing its biological activity .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide?
Answer:
The synthesis of carboxamide derivatives typically involves coupling a brominated thiophene carboxylic acid with an amine-containing moiety. For example, describes a method using 2-chloronicotinic acid and aniline derivatives in the presence of p-toluenesulfonic acid and pyridine, followed by reflux and crystallization (MeOH) . Adapting this protocol:
Bromothiophene precursor : Start with 4-bromo-thiophene-2-carboxylic acid.
Amine coupling : React with 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or CH₂Cl₂.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol.
Validation : Confirm structure via ¹H/¹³C NMR, IR (amide C=O stretch ~1650 cm⁻¹), and HRMS.
Advanced: How can tautomeric forms of this compound impact its bioactivity, and how are they resolved experimentally?
Answer:
Tautomerism (e.g., keto-amine vs. enol forms) can alter hydrogen-bonding networks and binding affinity. highlights a case where X-ray crystallography confirmed the keto-amine tautomer due to intramolecular N–H···O hydrogen bonds, with a dihedral angle of 8.38° between aromatic rings .
Methodology :
- Crystallography : Use single-crystal X-ray diffraction to resolve tautomeric states.
- Spectroscopy : Compare experimental ¹H NMR shifts with DFT-calculated values for tautomer prediction.
- Bioactivity assays : Test tautomer stability under physiological conditions (pH 7.4 buffer, 37°C) to correlate with activity.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify protons on the pyrrole ring (δ ~6.5–7.0 ppm) and the hydroxypropyl group (δ ~1.5–2.5 ppm for CH₂, δ ~4.5 ppm for OH) .
- IR Spectroscopy : Confirm amide formation (C=O stretch ~1650–1680 cm⁻¹) and hydroxyl groups (broad O–H stretch ~3200–3500 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆BrN₂O₂S: 375.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
